molecular formula C11H11NO2S B1269008 Ethyl 2-amino-1-benzothiophene-3-carboxylate CAS No. 7311-95-7

Ethyl 2-amino-1-benzothiophene-3-carboxylate

Cat. No. B1269008
CAS RN: 7311-95-7
M. Wt: 221.28 g/mol
InChI Key: XNASJEQIJMDBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723848B2

Procedure details

2 g of palladium catalyst (5% Pd/C, approx. 50% moisture content; Degussa-Hüls; E 101 RW 5%) are added to a solution of 10 g of ethyl 2-acetylaminotetrahydrobenzothiophenecarboxylate in 80 ml of mesitylene and the mixture is heated to 170° under nitrogen. 2 g of ethyl cinnamate are metered in over 30 min and stirring is continued for 21 h. The temperature is then lowered to 100° and 10 ml of pyrrolidine are added. The reaction mixture is stirred for 25 h under nitrogen. The catalyst is then filtered off and rinsed with 60 g of ethanol. The solutions are combined and the solvent is distilled off. The residue is taken up in ethyl acetate and washed twice with 1 N HCl and once with water. After distillation of the solvent and subsequent crystallization from 2-propanol, ethyl 2-aminobenzo[b]thiophene-3-carboxylate is obtained with a yield of 64%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
ethyl 2-acetylaminotetrahydrobenzothiophenecarboxylate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1(C(OCC)=O)[CH2:9][CH:8]2[CH2:10][CH2:11][CH2:12][CH:13]=[C:7]2[S:6]1)(=O)C.[C:19]([O:29][CH2:30][CH3:31])(=[O:28])C=CC1C=CC=CC=1.N1CCCC1>[Pd].C1(C)C=C(C)C=C(C)C=1>[NH2:4][C:5]1[S:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[C:9]=1[C:19]([O:29][CH2:30][CH3:31])=[O:28]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
ethyl 2-acetylaminotetrahydrobenzothiophenecarboxylate
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC1(SC=2C(C1)CCCC2)C(=O)OCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 170° under nitrogen
CUSTOM
Type
CUSTOM
Details
are metered in over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is then lowered to 100°
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 25 h under nitrogen
Duration
25 h
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
WASH
Type
WASH
Details
rinsed with 60 g of ethanol
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
WASH
Type
WASH
Details
washed twice with 1 N HCl and once with water
DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent and subsequent crystallization from 2-propanol

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
NC1=C(C2=C(S1)C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.